

Nitroform (Trinitromethane): A Comprehensive Technical Guide to its Thermodynamic Properties and Stability

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Compound of Interest

Compound Name: *Trinitromethane*

Cat. No.: *B1605510*

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Introduction

Nitroform, systematically known as **trinitromethane** [HC(NO₂)₃], is a highly energetic compound characterized by the presence of three nitro groups attached to a single carbon atom. Its unique chemical structure imparts significant oxidizing properties, making it a subject of interest in the field of energetic materials and as a potential synthon in organic chemistry. However, the same attributes that confer its high energy content also contribute to its inherent instability, posing significant challenges in its handling, storage, and application. This technical guide provides an in-depth overview of the thermodynamic properties and stability of nitroform, offering critical data and experimental context for professionals working with this and related energetic compounds.

Thermodynamic Properties of Nitroform

The thermodynamic properties of nitroform are fundamental to understanding its energy content and predicting its behavior in chemical reactions. The standard molar enthalpy of formation, Gibbs free energy of formation, and entropy provide a quantitative basis for assessing its stability and potential as an energy source.

Data Presentation: Thermodynamic Properties

The following table summarizes the key thermodynamic properties of nitroform in its standard state (298.15 K and 1 bar).

Thermodynamic Property	Symbol	Value
Standard Molar Enthalpy of Formation	$\Delta_f H^\circ$	-32.8 kJ/mol[1]
Standard Molar Gibbs Free Energy of Formation	$\Delta_f G^\circ$	-13.4 kJ/mol[1]
Standard Molar Entropy	S°	435.6 J/mol·K[1]

Stability of Nitroform

The stability of nitroform is a critical consideration for its practical application. It is sensitive to various stimuli, and its decomposition can be initiated by heat, impact, and friction.

Understanding the factors that influence its stability is paramount for safe handling and the development of potential stabilization strategies.

Thermal Stability

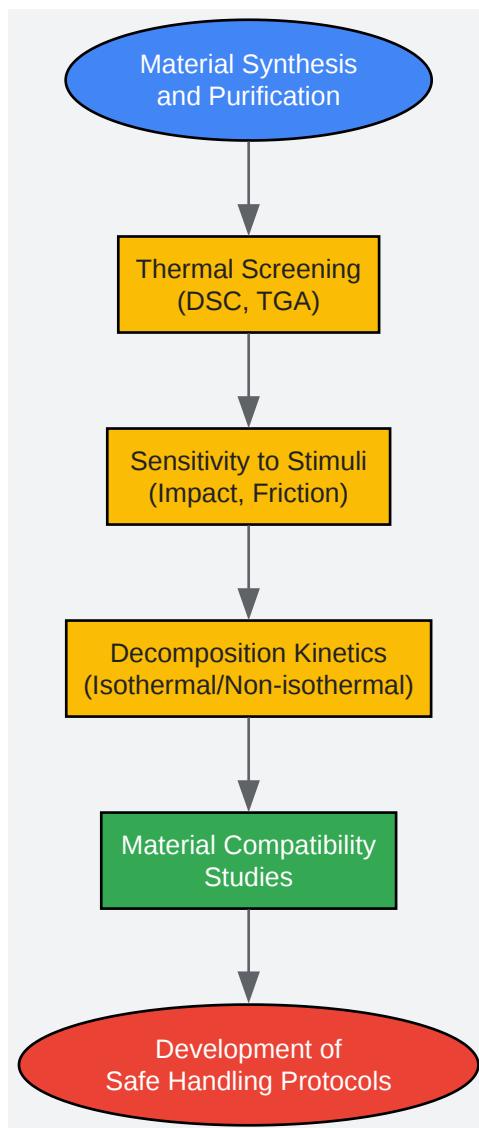
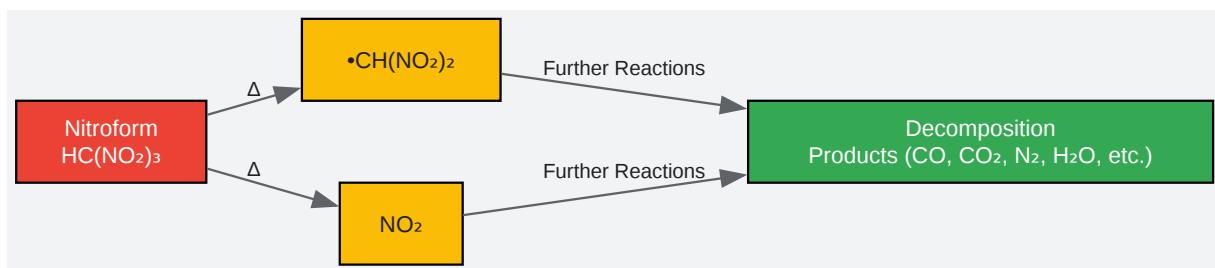
Nitroform exhibits limited thermal stability. Theoretical analyses of its thermal decomposition suggest that the initial and rate-determining step is the unimolecular decomposition of nitroform into the dinitromethyl radical [$\bullet\text{CH}(\text{NO}_2)_2$] and nitrogen dioxide (NO_2). This is followed by a series of complex, exothermic reactions. The activation energy for this initial decomposition step has been calculated to be approximately 45.7 kcal/mol.[2]

Sensitivity to Stimuli

Nitroform and its salts are known to be sensitive to mechanical stimuli such as impact and friction. This sensitivity is a significant safety concern. While specific quantitative data for the impact and friction sensitivity of pure nitroform is not readily available in open literature, it is generally considered a sensitive material requiring careful handling protocols.

Decomposition Pathway

The decomposition of nitroform is a complex process involving multiple radical species. The primary proposed pathway involves the initial cleavage of a C-N bond, followed by subsequent reactions of the resulting radicals.



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References

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